2-[(3-Hydroxyphenyl)formamido]acetamide
Overview
Description
2-[(3-Hydroxyphenyl)formamido]acetamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxyphenyl)formamido]acetamide typically involves the reaction of 3-hydroxybenzaldehyde with ammonium acetate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of continuous flow reactors to enhance efficiency and control reaction conditions more precisely.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Hydroxyphenyl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Substituted phenols or amides
Scientific Research Applications
2-[(3-Hydroxyphenyl)formamido]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(3-Hydroxyphenyl)formamido]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes, leading to inhibition or activation of their activity. The acetamide group can interact with receptors or other biomolecules, influencing various biological pathways.
Comparison with Similar Compounds
2-[(3-Hydroxyphenyl)formamido]acetamide is similar to other compounds containing hydroxyphenyl and acetamide groups. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
3-Hydroxyphenylacetic acid: A related compound with a similar hydroxyphenyl group but lacking the acetamide moiety.
4-Hydroxyphenylacetamide: A compound with a hydroxy group in a different position on the phenyl ring.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-8(13)5-11-9(14)6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,13)(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZFGTELTCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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